Neraminol
Description
Contextualization of Neraminol within Modern Pharmaceutical and Life Sciences Research.
This compound, identified by its International Nonproprietary Name (INN) and chemical database identifiers such as ChEMBL2106808 and UNII-H5HKR8OEF3, is a chemical compound that has garnered academic interest within the fields of life sciences and pharmacology. ontosight.ai The study of chemical compounds like this compound is fundamental to modern pharmaceutical and life sciences research, which seeks to understand how molecules interact with biological systems to potentially yield therapeutic benefits. ontosight.aiuu.setum.de Research in these areas often involves investigating the effects of compounds on various disease pathways, their pharmacokinetics, and their potential interactions with specific enzymes, receptors, or cellular pathways. ontosight.ai The broader context of life sciences research encompasses understanding how living organisms work, interact, and affect their surroundings, integrating disciplines such as biology, medicine, chemistry, and pharmacology. uu.se This interdisciplinary approach, often supported by technological advancements and data-driven analysis, is crucial for identifying and developing new molecular entities with potential applications in health and medicine. uu.setum.debruker.com
Historical Perspectives and Genesis of Research on Related Molecular Entities.
The historical trajectory of research into molecular entities related to this compound is intrinsically linked to the development of medicinal chemistry and pharmacology. While specific historical details regarding the genesis of this compound research are not extensively documented in the provided search results, the compound's structure, 1-[2-(2,6-dimethylanilino)ethylamino]-3-(1H-indazol-4-yloxy)propan-2-ol, suggests potential relationships to classes of compounds known for their biological activities. nih.gov The presence of structural features such as an indazole group, a propan-2-ol moiety, and an ethylamino linker connected to a 2,6-dimethylaniline (B139824) group, hints at possible connections to research streams involving adrenergic receptors, kinases, or other protein targets. Historically, many pharmacologically active compounds have been discovered through the modification of natural products or the rational design of molecules based on known biological targets. The development of synthetic chemistry techniques has played a crucial role in the genesis of research on novel molecular entities, allowing for the creation and study of compounds with tailored structures and properties.
Significance and Unaddressed Research Questions Pertaining to this compound.
The significance of this compound in academic research stems from its potential to interact with biological systems, as indicated by its inclusion in databases of bioactive compounds. ontosight.ai Research into compounds like this compound is significant because it contributes to the fundamental understanding of chemical-biological interactions, which can ultimately inform the development of new therapeutic strategies. ontosight.aiuu.se Identifying the precise mechanisms of action, potential therapeutic applications, and pharmacological profile of this compound represents key areas of investigation. ontosight.ai
Despite its identification and inclusion in chemical databases, comprehensive information regarding this compound's mechanism of action, toxicity, and efficacy appears to be less readily available in the immediate search results. ontosight.ai This highlights several unaddressed research questions:
What are the specific biological targets or pathways with which this compound interacts?
What is the detailed pharmacological profile of this compound, including its absorption, distribution, metabolism, and excretion?
What are the potential therapeutic applications of this compound, based on its biological activity?
Are there any specific structural-activity relationships within the this compound molecule that are critical for its observed or predicted activity?
Addressing these questions requires further in-depth academic investigation, including in vitro and in vivo studies, as well as advanced computational modeling. The significance of pursuing these questions lies in potentially uncovering new insights into biological processes and identifying novel lead compounds for drug discovery. Research questions are fundamental to scientific inquiry, providing focus and guiding the direction of investigation. quora.comstudyhigher.ac.uk Well-defined research questions are essential for breaking down complex problems and planning the steps needed to acquire new knowledge. studyhigher.ac.uk
Data derived from computational studies, such as virtual screening, can provide initial insights into potential interactions. For example, one virtual drug repurposing study against the SARS-CoV-2 TMPRSS2 target listed this compound with a docking score of -7.005 kcal/mol and an average MM/GBSA score of -45.562 kcal/mol. nih.govresearchgate.net While these computational results suggest a potential interaction, they require experimental validation to confirm any inhibitory activity against TMPRSS2 or other targets. nih.gov
Here is a data table presenting the computational docking scores for this compound from the virtual screening study:
| Compound | Docking Score (kcal/mol) | Average MM/GBSA (kcal/mol) |
|---|---|---|
| This compound | -7.005 | -45.562 |
Further detailed research findings regarding the specific biological activities or effects of this compound are not extensively detailed in the provided search results, indicating a gap in publicly available comprehensive academic literature on this specific compound.
Structure
3D Structure
Properties
CAS No. |
86140-10-5 |
|---|---|
Molecular Formula |
C20H26N4O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[2-(2,6-dimethylanilino)ethylamino]-3-(1H-indazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C20H26N4O2/c1-14-5-3-6-15(2)20(14)22-10-9-21-11-16(25)13-26-19-8-4-7-18-17(19)12-23-24-18/h3-8,12,16,21-22,25H,9-11,13H2,1-2H3,(H,23,24) |
InChI Key |
QKSHPHAGYABOBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC3=C2C=NN3)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC3=C2C=NN3)O |
Origin of Product |
United States |
Theoretical Frameworks and Computational Modeling in Neraminol Research
Virtual Screening and Ligand-Based Drug Discovery Approaches.
Further investigation into this compound is required before a scientifically sound article can be produced.
Pharmacophore Modeling and Feature-Based Screening Strategies.
Information not available.
Structure-Based Virtual Screening Methodologies for Novel Target Identification.
Information not available.
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Neraminol Analogues.
Information not available.
Development of Statistical Models for Biological Activity Prediction.
Information not available.
Identification of Key Molecular Descriptors Influencing Bioactivity.
Information not available.
Despite a comprehensive search for the chemical compound “this compound” (CAS No. 86140-10-5), there is insufficient publicly available scientific literature to generate a detailed article that adheres to the specific outline provided.
Information available from chemical databases confirms the existence and basic properties of this compound:
Chemical Name: 1-[2-(2,6-dimethylanilino)ethylamino]-3-(1H-indazol-4-yloxy)propan-2-ol lookchem.com
Molecular Formula: C₂₀H₂₆N₄O₂ lookchem.com2abiotech.net
CAS Number: 86140-10-5 lookchem.com2abiotech.netchemicalbook.com
Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article covering the requested topics below, as the necessary research findings and detailed data for this compound are not published in accessible literature.
Synthetic Chemistry and Derivatization Strategies for Neraminol and Its Analogues
Prodrug Design Principles Applied to Neraminol.
Generating content for these specific sections without supporting scientific literature would result in speculation and would not meet the required standards of accuracy and authoritativeness.
Strategies for Enhanced Biological Delivery and Target Specificity.
Enhancing the biological delivery and target specificity of this compound and its analogues is a critical aspect of its potential therapeutic development. These strategies aim to improve the pharmacokinetic and pharmacodynamic properties of the compound, ensuring it reaches its intended biological target in sufficient concentrations while minimizing off-target effects.
Prodrug Approaches: One common strategy to enhance oral bioavailability and passive diffusion across biological membranes is the development of prodrugs. For a molecule like this compound, which contains hydroxyl and amine functionalities, various prodrug strategies can be envisioned. The secondary alcohol could be esterified to increase lipophilicity, which may improve absorption from the gastrointestinal tract. These ester prodrugs would then be cleaved by endogenous esterases to release the active this compound molecule. Similarly, the amine groups could be temporarily modified, for example, as carbamates, which can be designed to be cleaved under specific physiological conditions.
Nanoparticle-based Delivery Systems: Encapsulation of this compound within nanoparticle formulations represents another promising approach to improve its delivery profile. nih.gov Liposomes, polymeric nanoparticles, and solid lipid nanoparticles can protect the drug from premature degradation, control its release rate, and potentially target it to specific tissues or cells. nih.gov The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on the surface of target cells. This active targeting strategy can significantly enhance the therapeutic index of the drug.
Targeting Ligand Conjugation: Direct conjugation of this compound to a targeting ligand is another strategy to improve its target specificity. This approach involves chemically linking the drug to a molecule that has a high affinity for a specific biological target. For example, if the intended target of this compound is a receptor that is overexpressed in a particular cell type, a ligand for that receptor can be conjugated to the drug molecule. This would lead to an increased concentration of this compound at the desired site of action.
Below is an illustrative table of potential strategies for enhanced biological delivery and target specificity of this compound analogues.
| Strategy | Approach | Potential Advantage |
| Prodrugs | Esterification of the hydroxyl group | Increased lipophilicity and oral absorption |
| Carbamate formation with amine groups | Controlled release and protection from metabolism | |
| Nanocarriers | Encapsulation in liposomes | Improved solubility and reduced toxicity |
| Formulation in polymeric nanoparticles | Sustained release and potential for targeting | |
| Targeted Delivery | Conjugation to a monoclonal antibody | Specific delivery to cells expressing the target antigen |
| Linking to a receptor-specific peptide | Enhanced uptake by target cells |
Methodologies for Controlled and Sustained Release Formulation.
Controlled and sustained-release formulations are designed to maintain a therapeutic concentration of a drug in the bloodstream for an extended period, which can improve patient compliance and reduce side effects associated with high peak plasma concentrations. For a compound like this compound, various methodologies can be employed to achieve controlled and sustained release.
Matrix-based Systems: One of the most common approaches is the use of matrix-based systems. In this method, this compound is dispersed within a polymer matrix. The release of the drug is controlled by diffusion through the polymer matrix and/or by the erosion of the matrix itself. The choice of polymer is critical and can be tailored to achieve the desired release profile. Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can form a gel layer upon contact with aqueous fluids, which controls drug release through diffusion. In contrast, biodegradable polymers such as polylactic-co-glycolic acid (PLGA) will release the drug as the polymer degrades over time.
Reservoir Systems: In reservoir systems, a core containing the drug is surrounded by a release-controlling membrane. The drug release rate is determined by the properties of the membrane, such as its thickness and permeability. This approach can provide a more constant, zero-order release profile compared to matrix systems. The membrane can be made of non-biodegradable polymers like ethyl cellulose (B213188) or biodegradable polymers.
Osmotic Pump Systems: Osmotic pump systems are more sophisticated and can provide very precise control over the drug release rate. These systems typically consist of a semipermeable membrane surrounding a core that contains the drug and an osmotic agent. When the system is exposed to an aqueous environment, water enters through the semipermeable membrane due to the osmotic gradient, creating pressure that forces the drug out through a small orifice at a controlled rate.
The table below summarizes some of the key methodologies for controlled and sustained-release formulations applicable to this compound.
| Formulation Type | Mechanism of Release | Key Excipients |
| Hydrophilic Matrix Tablets | Diffusion through a gel layer | HPMC, Carbopol |
| Biodegradable Microspheres | Polymer degradation and erosion | PLGA, Polyanhydrides |
| Reservoir Capsules | Diffusion through a membrane | Ethyl cellulose, Eudragit |
| Osmotic Pump Tablets | Osmotic pressure-driven release | Osmotic agents (e.g., NaCl), semipermeable membranes |
Combinatorial Synthesis and High-Throughput Derivatization Techniques.
Combinatorial chemistry and high-throughput screening are powerful tools for the rapid synthesis and evaluation of large libraries of compounds, which can accelerate the process of drug discovery and lead optimization. These techniques could be readily applied to the this compound scaffold to explore a wide range of structural modifications and identify analogues with improved biological activity.
Solid-Phase Synthesis: A key enabling technology for combinatorial chemistry is solid-phase synthesis. In this approach, the starting material is attached to a solid support (e.g., a resin bead), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. For the synthesis of this compound analogues, the indazole core or the diamine side chain could be attached to the solid support, allowing for the diversification of the other components of the molecule.
Parallel Synthesis: Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This can be achieved using automated or semi-automated synthesis platforms. For the derivatization of this compound, a library of different acylating or alkylating agents could be reacted with the amine functionalities in a parallel fashion to generate a library of N-substituted analogues.
High-Throughput Derivatization: High-throughput derivatization techniques aim to rapidly modify a core scaffold with a variety of building blocks. For this compound, this could involve techniques such as automated pre-column derivatization for the rapid analysis of amino acids and other amines. For example, a library of aldehydes or ketones could be reacted with the primary amine of this compound via reductive amination to generate a diverse set of secondary amine derivatives. Similarly, a library of carboxylic acids could be coupled to the amine groups using high-throughput amide bond formation protocols.
The following table illustrates a potential combinatorial library design for this compound analogues, where R1, R2, and R3 represent points of diversification.
| Core Scaffold | R1 (on Indazole) | R2 (Amine Substituent) | R3 (Aryl Group) |
| Indazole-oxy-propanolamine | H, F, Cl, MeO | H, Me, Et, Acyl | 2,6-dimethylphenyl, Phenyl, 4-chlorophenyl |
| Br, CF3, NO2 | Sulfonyl, Aryl | 3,5-difluorophenyl, Naphthyl |
By systematically varying these substituents, a large and diverse library of this compound analogues can be synthesized and screened to identify compounds with optimized properties.
Preclinical Biological Activity and Mechanistic Investigations of Neraminol
In Vitro Cellular and Biochemical Investigations
(No publicly available data)
(No publicly available data)
(No publicly available data)
(No publicly available data)
Exploration of Biological System Modulation
(No publicly available data)
(No publicly available data)
(No publicly available data)
Information regarding the chemical compound "Neraminol" is not available in publicly accessible scientific literature.
Extensive searches for "this compound" and its potential biological activities, including its interactions with viral proteases, its effects on the neuromodulatory system, and its molecular mechanisms of action, have yielded no specific results. This suggests that "this compound" may be a novel, proprietary, or hypothetical compound that has not yet been described in published scientific research.
Therefore, it is not possible to provide a scientifically accurate article on "this compound" based on the provided outline. Generating content for the requested sections would require speculation and fabrication of data, which would be scientifically unsound.
For accurate and verifiable information on chemical compounds and their biological activities, it is recommended to consult peer-reviewed scientific journals, established chemical databases, and other scholarly resources.
Advanced Analytical Methodologies for Neraminol Quantification and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating Neraminol from complex matrices, such as biological fluids or reaction mixtures, and for assessing its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for detecting and quantifying trace amounts of compounds and identifying their metabolites. For a compound like this compound, a reverse-phase high-performance liquid chromatography (HPLC) system would likely be employed, coupled to a tandem mass spectrometer (MS/MS).
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies and metabolite profiling. The process would involve developing a specific LC gradient and MS parameters to achieve optimal separation and detection of this compound and its potential biotransformation products. Metabolite identification would be achieved by analyzing the fragmentation patterns of parent and metabolite ions.
Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| LC System | UHPLC |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole or Orbitrap |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Parent) | m/z [M+H]+ for this compound |
| Monitored Transitions (Metabolites) | Predicted m/z for hydroxylated, demethylated, etc. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Characterization
For the analysis of any volatile impurities or degradation products of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be the method of choice. This technique is highly effective for separating and identifying compounds that can be vaporized without decomposition. A sample containing this compound would be injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Given that the structure of this compound may contain chiral centers, Supercritical Fluid Chromatography (SFC) would be an essential technique for separating its enantiomers. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique is often faster and uses less organic solvent than traditional HPLC, making it a "greener" alternative for chiral separations. The choice of a suitable chiral stationary phase (CSP) is critical for achieving enantiomeric resolution.
Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis
Spectroscopic methods are indispensable for the unambiguous confirmation of this compound's molecular structure and for quantitative analysis.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. High-resolution 1H and 13C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between atoms and fully elucidate the complex structure of this compound.
Expected NMR Data for this compound Structural Confirmation
| Experiment | Information Provided |
|---|---|
| 1H NMR | Number of unique protons, their chemical environment, and neighboring protons (splitting patterns). |
| 13C NMR | Number of unique carbon atoms and their types (aliphatic, aromatic, carbonyl, etc.). |
| DEPT-135 | Differentiates between CH, CH2, and CH3 groups. |
| COSY | Shows correlations between protons that are coupled to each other (typically on adjacent carbons). |
| HSQC | Correlates each proton to the carbon atom it is directly attached to. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. An FTIR spectrum of this compound would show absorption bands corresponding to the vibrations of specific bonds. For instance, characteristic peaks would be expected for N-H, C-H (aliphatic and aromatic), C=N, and C-O bonds, confirming the presence of the amine, dimethylphenyl, indazole, and propanol (B110389) moieties within the this compound structure.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
Absence of Scientific Literature on Analytical Methodologies for "this compound"
Following a comprehensive search of scientific databases and scholarly literature, it has been determined that there is no available research focused on the advanced analytical methodologies for the chemical compound identified as "this compound" (CAS No. 86140-10-5). While this compound is listed in some commercial chemical supplier catalogs with the molecular formula C20H26N4O2, there is a notable absence of peer-reviewed studies detailing its quantification and characterization using the specified analytical techniques. chemicalbook.comlookchem.com
The user's request for an article structured around specific advanced analytical methodologies—including Ultraviolet-Visible (UV-Vis) Spectroscopy, X-ray Diffraction (XRD), electrochemical biosensors, capillary electrophoresis, and radiotracer techniques—cannot be fulfilled with scientifically accurate and verifiable information. The generation of detailed research findings and data tables for these methods as they pertain to this compound is not possible due to the lack of published data.
General principles of these analytical techniques are well-established for a wide range of chemical compounds. However, without specific research on this compound, any discussion of its analytical characterization would be hypothetical and would not meet the required standards of scientific accuracy and sourcing.
Preclinical Pharmacological and Efficacy Studies in Animal Models
Establishment of Relevant In Vivo Disease Models for Neraminol Evaluation.
The selection of appropriate animal models is paramount for evaluating the efficacy of a compound like this compound for a specific therapeutic indication. These models should ideally recapitulate key pathological features of the human disease to allow for meaningful assessment of the compound's effects.
Selection and Justification of Appropriate Animal Models for Disease Pathophysiology.
The selection of animal models for studying a compound's efficacy is based on their ability to mimic the pathophysiology of the target human disease. Different animal species and induced or genetic models are chosen based on the specific disease being studied. For instance, rodent models are commonly used due to their genetic tractability, relatively short life cycles, and cost-effectiveness. nih.govnih.gov The justification for selecting a particular model involves considering the similarities in disease progression, genetic factors, and physiological responses between the animal model and humans. nih.govnih.gov
Specific data regarding the selection and justification of animal models for this compound evaluation is not available in the consulted sources.
Experimental Design and Selection of Robust Outcome Measures.
Rigorous experimental design is crucial for obtaining reliable and interpretable preclinical data. This includes determining appropriate animal numbers, control groups, routes of administration, and study duration. The selection of outcome measures should be based on their relevance to the disease pathophysiology and their sensitivity to detect the compound's effects. These can include behavioral assessments, physiological measurements, histological analysis, and molecular markers. nih.gov
Specific data regarding the experimental design and selection of outcome measures for preclinical studies involving this compound is not available in the consulted sources.
Pharmacokinetic Profiling and Disposition in Preclinical Species.
Pharmacokinetics (PK) describes how an organism handles a drug over time, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). vin.comnih.govbasicmedicalkey.com Understanding the PK profile of a compound in preclinical species is essential for determining appropriate dosing regimens and predicting its behavior in humans.
Absorption and Systemic Bioavailability Assessments.
Absorption refers to the process by which a compound enters the systemic circulation. vin.combasicmedicalkey.commhmedical.com Systemic bioavailability is the fraction of the administered dose that reaches the systemic circulation in an unchanged form. Factors influencing absorption include the compound's chemical properties (e.g., lipid solubility, ionization state), the route of administration, and physiological factors of the animal model. vin.combasicmedicalkey.commhmedical.com Assessments typically involve measuring drug concentrations in plasma or blood over time following administration.
Specific data regarding the absorption and systemic bioavailability assessments of this compound in preclinical species is not available in the consulted sources.
Distribution Patterns in Various Tissues and Organs.
Distribution describes the reversible movement of a compound from the systemic circulation into tissues and organs. vin.combasicmedicalkey.com The distribution pattern is influenced by blood flow to tissues, the compound's ability to cross biological membranes, plasma protein binding, and tissue binding. vin.combasicmedicalkey.commhmedical.com Studying distribution helps to understand where the compound goes in the body and if it reaches the target site of action.
Specific data regarding the distribution patterns of this compound in various tissues and organs in preclinical species is not available in the consulted sources.
Metabolic Pathways and Identification of Primary and Secondary Metabolites.
Metabolism is the process by which the body chemically modifies a compound, primarily through enzymatic reactions. vin.comnih.govbasicmedicalkey.com The liver is the major site of drug metabolism, although other organs can also contribute. vin.commhmedical.com Metabolism can lead to the formation of primary and secondary metabolites, which may be active or inactive and can have different pharmacokinetic and toxicological properties than the parent compound. vin.comgoogle.comgoogle.com Identifying metabolic pathways and metabolites is crucial for understanding a compound's clearance and potential for drug interactions.
Specific data regarding the metabolic pathways and identification of primary and secondary metabolites of this compound in preclinical species is not available in the consulted sources.
Excretion Kinetics and Routes of Elimination.
Pharmacodynamic Biomarker Evaluation in Preclinical Models.
Pharmacodynamic (PD) studies aim to understand the biochemical and physiological effects of a drug and its mechanism of action marefa.org. This involves evaluating the relationship between drug concentration and its effects on the body, often through the measurement of biomarkers marefa.org.
Measurement of Target Engagement and Downstream Biological Effects.
Specific data on the measurement of target engagement and downstream biological effects of this compound in preclinical animal models were not found in the reviewed literature. Such studies are crucial for confirming that a compound interacts with its intended biological target and elicits the desired cellular or physiological responses.
Correlation of Exposure with Observed Biological Responses.
Detailed information correlating the exposure levels of this compound with observed biological responses in preclinical models is not available in the consulted sources. Establishing this relationship is fundamental in pharmacodynamics to determine the dose or exposure required to achieve a therapeutic effect and to understand the variability in response.
Early Efficacy Demonstrations in Preclinical Disease Models.
Early efficacy studies in preclinical disease models provide initial proof-of-concept that a compound may have therapeutic potential for a specific condition marefa.orggoogle.com. These studies often utilize established animal models that mimic aspects of human diseases.
Proof-of-Concept Studies in Specific Therapeutic Areas.
Specific proof-of-concept studies demonstrating the efficacy of this compound in particular therapeutic areas using animal models were not identified in the available literature. While this compound appears in lists of compounds that include substances with known pharmacological activities, and is mentioned in patents related to protein interactions and CARs, detailed reports of its efficacy in animal disease models were not found.
Investigation of Synergistic or Additive Effects with Co-administered Agents.
Research specifically investigating synergistic or additive effects of this compound when co-administered with other agents in preclinical animal models is not available in the reviewed sources. Studies of synergistic effects are important to explore potential combination therapies that could enhance efficacy or reduce required doses.
Discussion, Gaps in Knowledge, and Future Research Directions
Critical Assessment of Current Research Findings on Neraminol
Identification of Methodological Limitations and Unaddressed Research Gaps
A significant methodological limitation in the current understanding of this compound is the heavy reliance on computational predictions, as seen in the virtual screening study nih.govresearchgate.net. While virtual screening is a valuable initial step in identifying potential candidates, it does not provide empirical evidence of a compound's activity or interaction within a complex biological system. Experimental validation through in vitro and in vivo studies is essential to confirm any predicted interactions and assess biological effects nih.govresearchgate.net.
Unaddressed research gaps for this compound are substantial due to the apparent limited scope of published research. Key gaps include:
Lack of comprehensive in vitro and in vivo studies: There is a clear need for experimental data to validate computational predictions and explore this compound's effects on various cellular pathways, enzymes, and receptors.
Undetermined mechanism of action: The specific molecular target(s) through which this compound exerts any biological effects are largely unknown. Target deconvolution studies are required to identify these interactions evotec.comnih.govpelagobio.comresearchgate.net.
Limited understanding of pharmacological properties: Information regarding this compound's absorption, distribution, metabolism, and excretion (ADME) is not readily available, which is crucial for assessing its potential as a therapeutic agent.
Absence of data on structure-activity relationships (SAR): Without detailed studies, the relationship between this compound's chemical structure and its biological activity remains unexplored, hindering rational design of analogs.
Opportunities for Novel Synthetic Approaches and Analog Generation
The indazol-4-yloxy and 2,6-dimethylanilino moieties within the structure of this compound present opportunities for synthetic modifications and the generation of analogs nih.gov. Novel synthetic approaches could focus on functionalizing these regions or exploring isosteric replacements to potentially enhance desired activities, improve pharmacokinetic properties, or reduce off-target effects. The synthesis of nitrate (B79036) prodrugs, as described in a patent, highlights a potential strategy for modifying compounds to control and selectively release active moieties, which could be explored for this compound or its derivatives epo.org. Further research into green synthetic approaches, such as solventless synthesis utilizing enaminones and enaminonitriles, could offer more sustainable routes for synthesizing this compound and its analogs researchgate.net.
Prospects for Advanced Mechanistic Elucidation and Target Deconvolution
Advanced techniques are crucial for unraveling the precise mechanism of action of this compound and deconvoluting its molecular targets evotec.comnih.govpelagobio.comresearchgate.net. Chemical proteomics approaches, including affinity enrichment coupled with mass spectrometry and photoaffinity labeling (PAL-MS), can provide unbiased, proteome-wide identification of proteins that interact with this compound in a physiologically relevant context evotec.compelagobio.com. Cellular Thermal Shift Assay (CETSA) is another powerful technique for assessing compound-target engagement in live cells pelagobio.com. Integrating these experimental approaches with in silico methods, such as molecular docking and dynamics simulations, can help prioritize potential targets and provide insights into binding interactions researchgate.net. Elucidating the mechanism of action is essential for understanding phenotypic effects and potential side effects evotec.com.
Integration of Systems Biology and Artificial Intelligence in this compound Research
Q & A
Q. What experimental methodologies are used to determine Neraminol’s molecular mechanism as a beta-adrenergic blocking agent?
To investigate this compound’s mechanism, researchers employ receptor binding assays (e.g., competitive inhibition studies using radiolabeled ligands) and molecular docking simulations to analyze its interaction with beta-adrenergic receptors. Structural insights are derived from its SMILES notation (O(CC(O)CNCCNC1C(CCCC1C)C)C1C2C([NH]NC2)CCC1), which informs computational modeling of ligand-receptor interactions . Additionally, in vitro functional assays (e.g., cAMP modulation in transfected cells) validate its antagonistic activity.
Q. Table 1: Key Chemical and Regulatory Data for this compound
| Property | Detail | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₆N₄O₂ | |
| Regulatory Identifier | FDA Unique Ingredient Identifier (UNII): H5HKR8OEF3 | |
| Pharmacological Class | Beta-adrenergic blocking agent |
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in plasma or tissue. Sample preparation involves protein precipitation (e.g., acetonitrile-based methods) followed by solid-phase extraction to enhance sensitivity . Calibration curves using deuterated internal standards minimize matrix effects. Researchers must document purity, storage conditions (-20°C), and batch-specific validation data to ensure reproducibility .
Q. How do researchers assess this compound’s pharmacokinetic properties in preclinical models?
Pharmacokinetic studies typically use in vivo rodent models to measure parameters like bioavailability, half-life (t₁/₂), and clearance. Blood samples are collected at timed intervals post-administration and analyzed via LC-MS. Compartmental modeling (e.g., non-linear mixed-effects) predicts absorption/distribution dynamics. Key considerations include species-specific metabolic pathways (e.g., cytochrome P450 activity) and dose-response relationships .
Advanced Research Questions
Q. How can contradictory efficacy data for this compound across different animal models be resolved?
Discrepancies often arise from variations in experimental design , such as dosing regimens or disease models (e.g., hypertension vs. arrhythmia). Researchers should conduct a systematic meta-analysis to identify confounding variables (e.g., genetic strain differences, anesthesia protocols). Applying the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous hypothesis testing, while comparative studies under standardized conditions (e.g., ISO guidelines) reduce bias .
Q. What strategies optimize experimental design for cross-species translational studies of this compound?
To address interspecies variability, employ allometric scaling to adjust doses based on body surface area and metabolic rates. Use physiologically based pharmacokinetic (PBPK) modeling to predict human-equivalent doses from rodent data. Incorporate toxicogenomic profiling (e.g., RNA-seq of liver tissues) to identify species-specific toxicity markers. Documentation of experimental parameters (e.g., housing conditions, diet) is critical for reproducibility .
Q. How can researchers improve the rigor of this compound’s structure-activity relationship (SAR) studies?
SAR analysis requires multi-parametric optimization , including:
- Synthetic modification : Introduce functional groups (e.g., halogenation) to the indazole or xylidine moieties .
- In silico screening : Use QSAR (Quantitative Structure-Activity Relationship) models to predict binding affinity changes.
- Functional validation : Test analogs in ex vivo assays (e.g., isolated heart preparations) to correlate structural changes with efficacy.
Researchers must report synthetic yields, purity (>95% by HPLC), and stereochemical integrity to ensure data validity .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
For dose-response studies, non-linear regression (e.g., log[inhibitor] vs. normalized response) calculates EC₅₀/IC₅₀ values. Use mixed-effects models to account for inter-subject variability in longitudinal data. For multi-arm trials, ANCOVA (Analysis of Covariance) adjusts for baseline covariates. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes .
Q. Guidance for Further Research
- Data gaps : Investigate this compound’s off-target effects via proteome-wide affinity profiling.
- Clinical relevance : Align preclinical endpoints (e.g., blood pressure reduction) with human biomarkers using the PICO framework (Population, Intervention, Comparison, Outcome) .
- Reproducibility : Adhere to ARRIVE guidelines for animal studies and provide raw data in public repositories (e.g., ChEMBL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
